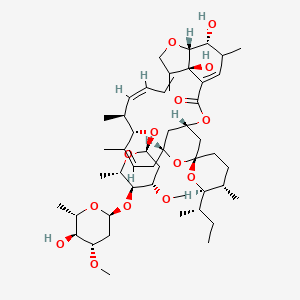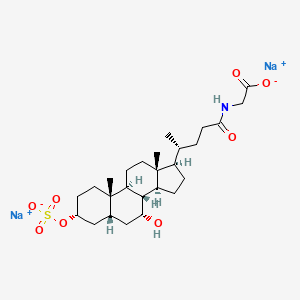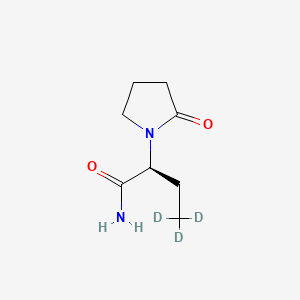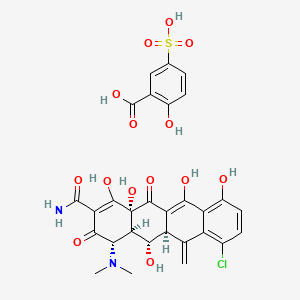
trans-4-Hydroxy-L-proline-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The biosynthesis of trans-4-hydroxy-L-proline involves the hydroxylation of L-proline, a process that has been studied in various microorganisms like Streptomyces griseoviridus, which synthesizes trans-4-hydroxy-L-proline from L-proline during the formation of the antibiotic etamycin (Katz et al., 1979). Moreover, novel L-proline cis-4-hydroxylases have been identified, converting free L-proline to cis-4-hydroxy-L-proline, demonstrating the enzymatic diversity in hydroxyproline biosynthesis (Hara & Kino, 2009).
Molecular Structure Analysis
The structural, vibrational, and electronic properties of cis and trans conformers of 4-hydroxy-L-proline have been investigated using a density functional approach. These studies provide insights into the equilibrium structures, vibrational properties, and the impact of hydroxylation on proline's role in human health, including its link to scurvy disease (Srivastava et al., 2014).
Chemical Reactions and Properties
Trans-4-hydroxy-L-proline undergoes epimerization to cis-4-hydroxy-D-proline during acid hydrolysis of collagen, highlighting its chemical reactivity and the influence of hydrolysis conditions on its isomeric composition (Dziewiatkowski et al., 1972). Furthermore, the synthesis and molecular properties of fluoro-hydroxyprolines, which include modifications on proline, show how these alterations affect molecular recognition by biological systems (Testa et al., 2018).
Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Structural Insights
One significant application of trans-4-Hydroxy-L-proline-d3 in scientific research involves detailed structural and conformational analysis of proline and hydroxyproline-containing peptides. Studies have examined the ring conformational aspects of Proline and Hydroxyproline, revealing high conformational purity in various derivatives. These investigations shed light on the unique and homogenous conformation of the hydroxy proline ring across both acyclic and cyclic derivatives, which significantly impacts the understanding of peptide structure-function relationships Anteunis, M., Callens, R., Asher, Vikram, & Sleeckx, J. (2010).
Role in Plant Stress Resistance
Research has also focused on the roles of glycine betaine and proline in enhancing plant abiotic stress resistance. Proline, including its hydroxy derivatives, plays a critical role in osmotolerance by positively affecting enzyme and membrane integrity and facilitating osmotic adjustment in plants under stress conditions. This function underscores the importance of proline derivatives in agricultural biotechnology and plant stress physiology Ashraf, M., & Foolad, M. (2007).
DNA Mimics and Antisense Research
Hydroxyproline-based DNA mimics represent another intriguing application area. These mimics are designed based on hydroxyproline and its derivatives, demonstrating potential for use in nucleic acid-based diagnostics, nucleic acids isolation, and antisense experiments. This showcases the versatility of hydroxyproline derivatives in therapeutic and diagnostic applications, especially in the field of genetic engineering and molecular diagnostics Efimov, V., & Chakhmakhcheva, O. (2006).
Insights into Amino Acid Biosynthesis and Evolution
The presence of cis-4-hydroxy-l-proline and trans-4-hydroxy-l-proline in plants like Sandal (Santalum album L) offers valuable insights into amino acid biosynthesis and evolutionary biology. The differentiation between cis and trans forms in various plant parts and their unique biosynthetic pathways contribute to our understanding of plant biochemistry and the evolutionary significance of these amino acid derivatives Kuttan, R., Panikkar, B., & Binitha, P. (2015).
Understanding Vitamin D Bioactivation
The study of cytochrome P450 enzymes in the bioactivation of vitamin D to its hormonal form further illustrates the relevance of hydroxyproline derivatives in biochemical research. This area explores the enzymatic processes required for the conversion of vitamin D into its active forms, highlighting the complex interplay of enzymes and substrates in metabolic pathways. Such research is vital for developing new approaches to vitamin D deficiency treatments Wikvall, K. (2001).
Eigenschaften
CAS-Nummer |
1356016-86-8 |
|---|---|
Produktname |
trans-4-Hydroxy-L-proline-d3 |
Molekularformel |
C₅H₆D₃NO₃ |
Molekulargewicht |
134.15 |
Synonyme |
trans-4-Hydroxy-L-proline-2,5,5-d3; (-)-4-Hydroxy-2-pyrrolidinecarboxylic Acid-d3; (2S,4R)-(-)-4-Hydroxyproline-d3; (R)-4-Hydroxy-(S)-proline-d3; 4(R)-Hydroxy-2(S)-pyrrolidinecarboxylic Acid-d3; 4-trans-Hydroxy-L-proline-d3; L-Hypro-d3; NSC 46704-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)




